molecular formula C14H14N2O B7869206 2-amino-5-methyl-N-phenylbenzamide

2-amino-5-methyl-N-phenylbenzamide

Cat. No. B7869206
M. Wt: 226.27 g/mol
InChI Key: LHMDVTIZXLLZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Chemoprevention : A study by Kapetanovic et al. (2012) explored the mutagenicity and pharmacokinetic profile of GW9662, a derivative of 2-amino-5-methyl-N-phenylbenzamide. This compound showed promise as a cancer chemopreventive agent, demonstrating mutagenic activity dependent on nitroreduction and potential utility as an Estrogen Receptor-α (ER-α) inducer in breast tissue (Kapetanovic et al., 2012).

  • Psychoactive and Neurotropic Effects : Podolsky et al. (2017) investigated the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which include a structure related to 2-amino-5-methyl-N-phenylbenzamide. One of the compounds showed significant anti-anxiety, anti-amnesic, and antihypoxic effects, indicating potential for further studies as a psychoactive compound (Podolsky et al., 2017).

  • Anticonvulsant Activity : The research by Duke and Codding (1992) focused on the molecular structures of N-phenylbenzamides, which includes 2-amino-5-methyl-N-phenylbenzamide, and their anticonvulsant activity. They found that specific molecular conformations were associated with enhanced anticonvulsant effects (Duke & Codding, 1992).

  • Antiviral Properties : Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their anti-EV 71 activities, discovering that some compounds exhibited potent activity against Enterovirus 71 strains, indicating potential for developing anti-EV 71 drugs (Ji et al., 2013).

  • Antifungal Activity : Xiang Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and evaluated its antifungal activity, finding it effective against certain fungi, highlighting its potential in developing new fungicides (Xiang Wen-liang, 2011).

  • Antimycobacterial and Antifungal Activity : Kubicová et al. (2000) evaluated substituted 2-amino-N-phenylbenzamides for their antimycobacterial, antifungal, and photosynthesis-inhibiting properties, finding some compounds active against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Kubicová et al., 2000).

properties

IUPAC Name

2-amino-5-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-13(15)12(9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMDVTIZXLLZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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